Methyltetrazine-amino-PEG8-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG8-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group, making it highly reactive and suitable for bioorthogonal chemistry applications. This compound is particularly useful in bioconjugation, drug delivery systems, and imaging probes due to its water solubility and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG8-CH2CH2COOH involves the incorporation of a methyltetrazine moiety into a PEG chain. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid can be reacted with amino groups in the presence of activators. The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the PEG linker .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at low temperatures to maintain its stability and reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG8-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) in an inverse electron demand Diels-Alder reaction.
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds in the presence of coupling reagents like EDC or HATU.
Common Reagents and Conditions
Reagents: EDC, HATU, trans-cyclooctene (TCO)
Conditions: Mild temperatures, aqueous environments, and neutral pH to maintain the stability of the PEG linker.
Major Products
The major products formed from these reactions are stable bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG8-CH2CH2COOH has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COOH involves its reactivity with specific molecular targets. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctene, forming a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for live-cell imaging and other biological applications .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amino-PEG8-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-amino-PEG8-CH2CH2COONHS ester: Contains an NHS ester group instead of a carboxylic acid, making it reactive with amines.
Methyltetrazine-PEG8-amine HCl salt: Contains an amine functional group, making it suitable for different bioconjugation reactions.
These compounds share similar reactivity but differ in their functional groups, which determine their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C30H47N5O11 |
---|---|
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H47N5O11/c1-25-32-34-30(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-29(37)38/h2-5H,6-24H2,1H3,(H,31,36)(H,37,38) |
InChI-Schlüssel |
XAWYQOMAFPUWOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.